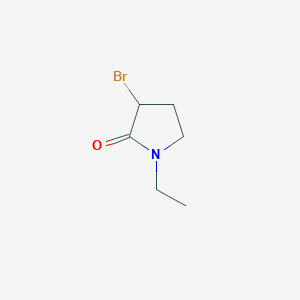
3-Bromo-1-ethylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-1-ethylpyrrolidin-2-one is a chemical compound with the molecular formula C6H10BrNO and a molecular weight of 192.056 . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The InChI code for 3-Bromo-1-ethylpyrrolidin-2-one is 1S/C6H10BrNO/c1-2-8-4-3-5(7)6(8)9/h5H,2-4H2,1H3 . This indicates that the molecule consists of a pyrrolidin-2-one ring with a bromine atom at the 3rd position and an ethyl group at the 1st position.Physical And Chemical Properties Analysis
3-Bromo-1-ethylpyrrolidin-2-one is a liquid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.科学的研究の応用
Synthesis and Antimicrobial Activity
One study focuses on the synthesis of novel succinimide derivatives, including compounds structurally related to 3-Bromo-1-ethylpyrrolidin-2-one. These compounds demonstrated promising in vitro antifungal activities against several test fungi, highlighting their potential as novel fungicides. The research also employed density functional theory (DFT) calculations to study the structure-activity relationship (SAR) of these molecules, indicating the importance of the bromo derivative in antifungal efficacy (Cvetković et al., 2019).
Regioselective Synthesis
Another research effort described the regioselective synthesis of 2‐Imino‐1,3‐thiazolidin‐4‐ones by treating N‐(Anthracen‐9‐yl)‐N′‐ethylthiourea with bromoacetic acid derivatives. This study demonstrates the versatility of bromo derivatives in facilitating selective chemical reactions, which are crucial for developing specific organic compounds with potential pharmaceutical applications (Klika et al., 2002).
Electrochemical Applications
Research into the electrochemical generation and collision of emulsion droplets in bromide redox systems has also been reported. This work explores the use of 1-ethyl-1-methylpyrrolidinium bromide as a bromine-complexing agent, offering insights into the electrochemical behavior relevant to redox flow batteries. Such studies are critical for the development of energy storage technologies (Han et al., 2017).
Antipsychotic Agents
The potential antipsychotic properties of 5-substituted (−)-(S)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamides have been explored, highlighting the significance of the ethylpyrrolidin-2-one structure in developing new therapeutic agents. These compounds have shown high potency as inhibitors of [3H]spiperone binding in rat striatal membranes, suggesting their utility in investigating dopamine D-2 receptors (Högberg et al., 1990).
Enantioselective Approaches
A study on the highly enantioselective approach towards 2-substituted 3-bromopyrrolidines via amino-thiocarbamate catalyzed bromoaminocyclization demonstrates the potential of bromo derivatives in synthesizing enantioselective compounds. Such methodologies are fundamental in creating building blocks for further pharmaceutical development (Chen et al., 2012).
Safety and Hazards
The safety information for 3-Bromo-1-ethylpyrrolidin-2-one indicates that it has the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302, H315, H319, and H335, which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
特性
IUPAC Name |
3-bromo-1-ethylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNO/c1-2-8-4-3-5(7)6(8)9/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRGQOUTQLPNCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C1=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-ethylpyrrolidin-2-one | |
CAS RN |
110027-12-8 |
Source


|
| Record name | 3-bromo-1-ethylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-methoxyphenyl)methylidene]-3-phenyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B2941771.png)
![Ethyl 3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B2941772.png)
![1,3-dimethyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2941775.png)



![1-(4-methoxybenzyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2941783.png)


![8-((2-Fluorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2941787.png)
![N-(3-chlorophenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2941788.png)


![3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-pentylpropanamide](/img/structure/B2941794.png)